AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE

Bioanalytical method validation Gas–liquid chromatography Neostigmine therapeutic drug monitoring

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE (CAS 5823-10-9), systematically named (3-diethoxyphosphoryloxyphenyl)-trimethylazanium methyl sulfate and historically designated Ro 3-0340 or Diethylphosphostigmine, is a synthetic quaternary ammonium organophosphate belonging to the dialkylphosphostigmine series. It is the diethylphosphate analog of the carbamate anticholinesterase neostigmine, distinguished by the replacement of the dimethylcarbamoyl moiety with a diethoxyphosphoryl group.

Molecular Formula C14H26NO8PS
Molecular Weight 399.40 g/mol
CAS No. 5823-10-9
Cat. No. B13762616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE
CAS5823-10-9
Molecular FormulaC14H26NO8PS
Molecular Weight399.40 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyQFQPCKASCHEWFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE (CAS 5823-10-9): Compound Identity and Structural Classification for Scientific Procurement


AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE (CAS 5823-10-9), systematically named (3-diethoxyphosphoryloxyphenyl)-trimethylazanium methyl sulfate and historically designated Ro 3-0340 or Diethylphosphostigmine, is a synthetic quaternary ammonium organophosphate belonging to the dialkylphosphostigmine series [1]. It is the diethylphosphate analog of the carbamate anticholinesterase neostigmine, distinguished by the replacement of the dimethylcarbamoyl moiety with a diethoxyphosphoryl group [2]. First characterized in the foundational Burgen & Hobbiger (1951) structure–activity study alongside its dimethyl-, diisopropyl-, and disecbutyl-homologs, this compound combines the m-trimethylanilinium pharmacophore of neostigmine with the dialkylphosphoryl warhead of classical organophosphates such as TEPP [1]. Its subsequent development as a gas–liquid chromatography (GLC) internal standard for neostigmine quantification established its primary contemporary procurement rationale in analytical chemistry [3].

Why Generic Substitution Fails for AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE: Alkyl-Chain-Dependent Pharmacology Precludes In-Class Interchangeability


The dialkylphosphostigmine series exhibits profound alkyl-chain-dependent divergence across every pharmacologically meaningful dimension—cholinesterase isoform selectivity, duration of enzyme inhibition, aqueous stability, and susceptibility to oxime reactivation—meaning that the dimethyl (Ro 3-0412), diethyl (Ro 3-0340; this compound), diisopropyl (Ro 3-0411), and disecbutyl (Ro 3-0397) homologs are not functionally interchangeable despite sharing the identical m-trimethylanilinium core [1]. The diethyl homolog occupies a distinct pharmacological niche: it displays 66-fold selectivity for serum cholinesterase (BuChE) over erythrocyte acetylcholinesterase (AChE), contrasting with neostigmine's preferential AChE inhibition (ratio 0.17) and the dimethyl analog's intermediate profile (ratio 12) [1]. In vivo, the duration of cholinesterase inhibition scales with alkyl substitution: neostigmine effects resolve within approximately 2 days, the dimethyl analog within 4 days, and the diethyl analog persists for approximately 7 days—comparable to TEPP yet still reversible, unlike the near-irreversible diisopropyl and disecbutyl esters [1]. For analytical laboratories, substitution with a non-homologous internal standard would compromise the thermal demethylation-matched behavior essential for reliable neostigmine GLC quantification [2].

Product-Specific Quantitative Evidence Guide: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE Differentiation Data


Analytical Differentiation as a Validated GLC Internal Standard for Neostigmine Quantification

The diethyl analog of neostigmine (this compound; CAS 5823-10-9) was specifically synthesized, pharmacologically characterized, and validated as an internal standard for the GLC assay of neostigmine [1]. Both the diethyl analog and neostigmine undergo thermal N-demethylation in the GLC injection port—a matched degradation behavior that is critical for accurate peak-area ratio quantification [1]. The selected column achieved satisfactory chromatographic resolution and short retention times for both analytes, enabling practical analytical throughput [1]. This compound is explicitly listed in the MeSH database with the annotation 'diethyl analog of neostigmine used as internal standard for assay of neostigmine; RN given for methyl sulfate; structure in first source' [2]. Other neostigmine analogs (e.g., pyridostigmine, dimethylphosphostigmine, or non-homologous quaternary ammonium compounds) have not been validated for this specific GLC method and would introduce differential thermal degradation artifacts, compromising assay accuracy.

Bioanalytical method validation Gas–liquid chromatography Neostigmine therapeutic drug monitoring Internal standard selection

Cholinesterase Isoform Selectivity: 66-Fold BuChE Preference Contrasts with Neostigmine's AChE-Selective Profile

In the seminal Burgen & Hobbiger (1951) structure–activity study, diethylphosphostigmine (Ro 3-0340; this compound) demonstrated a striking 66-fold selectivity for serum cholinesterase (pseudocholinesterase / BuChE / ChE II) over erythrocyte acetylcholinesterase (true cholinesterase / AChE / ChE I), as measured by the ratio of IC50 values (red cell IC50 / serum IC50 = 66) [1]. This contrasts fundamentally with neostigmine methylsulfate, which preferentially inhibits erythrocyte AChE (ratio = 0.17, i.e., approximately 6-fold AChE-selective), and with the dimethyl homolog Ro 3-0412, which shows intermediate selectivity (ratio = 12) [1]. The absolute IC50 values—8×10⁻⁸ M (red cell AChE) and 1.2×10⁻⁹ M (serum BuChE) for the diethyl compound—indicate sub-nanomolar potency against serum esterase, approximately 575-fold more potent than neostigmine against the same enzyme (neostigmine serum IC50 = 6.9×10⁻⁷ M) [1].

Cholinesterase isoform selectivity Butyrylcholinesterase Acetylcholinesterase Organophosphate selectivity profiling

Duration of Action: 7-Day In Vivo Cholinesterase Inhibition Versus 2 Days for Neostigmine and 4 Days for the Dimethyl Homolog

The in vivo duration of cholinesterase inhibition was quantitatively compared across the dialkylphosphostigmine series and neostigmine in rats using the chromodacryorrhoea (red-tear) acetylcholine-sensitivity assay [1]. Neostigmine-treated rats returned to baseline acetylcholine threshold within approximately 2 days; dimethylphosphostigmine effects resolved within approximately 4 days; diethylphosphostigmine (this compound) and TEPP both required approximately 7 days for full recovery [1]. In the isolated rat phrenic nerve–diaphragm preparation, diethylphosphostigmine (5 mg/100 mL) produced effects such that no recovery of the tetanic response to 100 stimuli/sec was observed within 90 minutes after inhibitor washout, whereas neostigmine (0.2 mg/100 mL) permitted full tetanic recovery at all stimulation frequencies within 30 minutes, and dimethylphosphostigmine (2 mg/100 mL) showed recovery within 40 minutes [1]. In rabbits, intravenous diethylphosphostigmine produced erythrocyte cholinesterase recovery kinetics that 'very closely resembled TEPP,' while the dimethyl homolog had the briefest action among the dialkylphosphostigmines [1].

Duration of cholinesterase inhibition Chromodacryorrhoea assay Neuromuscular pharmacology Organophosphate pharmacodynamics

Aqueous Stability: 430-Hour Hydrolytic Half-Life at 45°C—2.15× More Stable Than the Dimethyl Homolog

The non-enzymatic hydrolytic stability of aqueous solutions was compared across the dialkylphosphostigmine series under controlled conditions [1]. Diethylphosphostigmine required 430 hours at 45°C to reach 50% hydrolysis, compared with only 200 hours for dimethylphosphostigmine—a 2.15-fold stability advantage [1]. Both dialkylphosphostigmines were dramatically more stable than the classical organophosphates TEPP (3.5 hours at 37°C) and DFP (7.0 hours at 37°C) [1]. However, Ward et al. (1981) noted that aqueous solutions of the diethyl analog appeared to lose biological activity over time, suggesting that while chemical hydrolysis is slow, other degradation pathways or conformational changes may affect pharmacological potency in solution [2]. This stability profile is practically relevant for laboratories preparing stock solutions for repeated use over extended experimental protocols.

Non-enzymatic hydrolysis Organophosphate stability Aqueous solution shelf-life Dialkylphosphate degradation

Enzyme Reactivation Kinetics: Intermediate Recovery Profile Between Carbamate Reversibility and Organophosphate Irreversibility

After removal of unbound inhibitor, diethylphosphostigmine-inhibited human erythrocyte cholinesterase exhibited partial spontaneous reactivation: 18% of control activity at 0 hours, recovering to 42% at 24 hours and 51% at 48 hours at 37°C [1]. This reactivation profile closely mirrored TEPP (4% at 0h, 41% at 24h, 52% at 48h) and contrasted sharply with the essentially irreversible inhibition by DFP (9% at 0h, 3% at 24h, 4% at 48h) and diisopropylphosphostigmine (12% at 0h, 9% at 24h, 8% at 48h) [1]. Furthermore, Hobbiger (1957) demonstrated that the diethylphosphoryl-enzyme complex formed by Ro 3-0340 is susceptible to oxime-mediated reactivation by pyridine-2-aldoxime methiodide (P-2-AM), with >50% reactivation achieved in vitro within 1 hour at oxime concentrations of 0.5–1×10⁻⁵ M [2]. In vivo, P-2-AM (25 mg/kg i.p.) produced 10–24% blood cholinesterase reactivation within 30 minutes after Ro 3-0340 administration, reaching maximum reactivation within 1–2 hours [2].

Cholinesterase reactivation Spontaneous enzyme recovery Organophosphate aging Oxime susceptibility

CNS Penetration Potential: Slight Brain Acetylcholine Elevation Distinguishes Diethyl Analog from BBB-Impermeant Neostigmine

Ward et al. (1981) reported that administration of the diethyl analog resulted in slightly elevated acetylcholine levels in the brain [1]. This finding is notable because neostigmine—a bis-quaternary ammonium compound—is well-established as incapable of crossing the blood–brain barrier (BBB) in pharmacologically meaningful quantities, as confirmed by the MeSH database annotation: 'Neostigmine, unlike PHYSOSTIGMINE, does not cross the blood–brain barrier' [2]. The diethylphosphostigmine molecule retains the permanent cationic trimethylanilinium head group, but the replacement of the polar carbamate with the more lipophilic diethoxyphosphoryl moiety may confer modest increases in passive membrane permeability, consistent with the slightly elevated brain acetylcholine levels [1]. However, no quantitative brain-to-plasma ratio, CSF concentration, or CNS functional endpoint data (beyond the brain ACh elevation) have been published for this compound, and this evidence should be considered preliminary and suggestive rather than definitive.

Blood–brain barrier penetration Central cholinergic activity Brain acetylcholine Quaternary ammonium CNS access

Best Research and Industrial Application Scenarios for AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE (CAS 5823-10-9)


Validated Internal Standard for Neostigmine GLC Bioanalytical Methods in Pharmacokinetic and Forensic Laboratories

This compound is the only literature-precedented internal standard for the gas–liquid chromatographic quantification of neostigmine in biological matrices [1]. Its matched thermal N-demethylation behavior in the GLC injection port—shared with neostigmine—eliminates a major source of systematic error in peak-area ratio calculations that would arise from using a non-homologous internal standard [1]. Laboratories performing neostigmine therapeutic drug monitoring, pharmacokinetic studies, or forensic toxicology should prioritize this compound to ensure assay accuracy, method robustness, and traceability to the primary analytical literature. The method achieves satisfactory chromatographic resolution and short retention times suitable for high-throughput workflows [1].

Pharmacological Probe for Dissecting BuChE-Mediated Versus AChE-Mediated Cholinergic Mechanisms

The 66-fold BuChE-over-AChE selectivity of diethylphosphostigmine contrasts fundamentally with neostigmine's AChE-preferring profile (ratio 0.17), enabling researchers to design experiments that isolate BuChE-dependent cholinergic effects [1]. At a serum BuChE IC50 of 1.2×10⁻⁹ M—approximately 575-fold more potent than neostigmine against the same enzyme—this compound can achieve near-complete BuChE inhibition at concentrations that spare a substantial fraction of AChE activity [1]. This selectivity profile is valuable for: (a) studying the role of BuChE in acetylcholine hydrolysis under conditions of AChE deficiency or inhibition; (b) evaluating BuChE as a therapeutic target; and (c) validating in vitro models where isoform-specific cholinesterase inhibition is required.

Intermediate-Duration Organophosphate Model Compound for Antidote Efficacy and Reactivation Studies

The diethylphosphoryl-AChE complex formed by this compound exhibits spontaneous reactivation over approximately 48 hours (18% → 42% → 51% at 0, 24, and 48 hours post-washout) and is susceptible to oxime-mediated reactivation by P-2-AM (>50% reactivation in 1 hour at 0.5–1×10⁻⁵ M oxime) [1][2]. This intermediate reversibility—between carbamate-type equilibrium inhibition and DFP-type irreversibility—makes the compound an ideal model for: (a) screening novel oxime reactivators against the clinically relevant diethylphosphoryl enzyme species; (b) studying the kinetics of enzyme aging without the confounding factor of complete irreversibility; and (c) evaluating antidotal strategies where both spontaneous and pharmacologically accelerated recovery are experimentally measurable endpoints [1][2].

Sustained-Release Cholinesterase Inhibition Model for Chronic Low-Dose Organophosphate Exposure Research

With an in vivo duration of cholinesterase inhibition of approximately 7 days in rats—intermediate between neostigmine (~2 days) and the essentially irreversible diisopropyl/disecbutyl esters (>10 days)—this compound provides a pharmacodynamic time window suitable for modeling sub-acute organophosphate exposure scenarios [1]. Its aqueous stability (430-hour half-life at 45°C) further supports protocols involving implanted osmotic minipumps or repeated-dosing regimens where consistent inhibitor exposure must be maintained over multiple days [1]. Researchers studying the chronic effects of cholinesterase inhibition on neuromuscular junction morphology, muscarinic receptor regulation, or cognitive function may find this compound's 7-day recovery timeline experimentally advantageous compared to the more transient carbamates or the essentially irreversible DFP-type inhibitors [1].

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